molecular formula C22H22N6O4 B12041522 4-(Benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478253-15-5

4-(Benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12041522
CAS No.: 478253-15-5
M. Wt: 434.4 g/mol
InChI Key: HTBSRZTXUNYJOU-QRVIBDJDSA-N
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Description

This compound is a hydrazone derivative featuring a purine-dione core linked via a hydrazone bridge to a 4-(benzyloxy)benzaldehyde moiety. The benzyloxy group enhances lipophilicity, while the hydroxyethyl substituent may improve solubility in polar solvents compared to analogs with purely hydrophobic side chains. Such structural attributes make it a candidate for pharmaceutical or materials science applications, though its specific activity remains understudied in the literature provided .

Properties

CAS No.

478253-15-5

Molecular Formula

C22H22N6O4

Molecular Weight

434.4 g/mol

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-[(2Z)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C22H22N6O4/c1-27-19-18(20(30)25-22(27)31)28(11-12-29)21(24-19)26-23-13-15-7-9-17(10-8-15)32-14-16-5-3-2-4-6-16/h2-10,13,29H,11-12,14H2,1H3,(H,24,26)(H,25,30,31)/b23-13-

InChI Key

HTBSRZTXUNYJOU-QRVIBDJDSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)CCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4)CCO

Origin of Product

United States

Preparation Methods

Preparation of 7-(2-Hydroxyethyl)-3-Methyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl Hydrazide

The purine hydrazide serves as the nucleophilic component in the hydrazone formation. Its synthesis begins with the modification of a xanthine derivative.

  • Starting Material : 7-(2-Hydroxyethyl)theophylline is selected due to its structural similarity to the target purine backbone.

  • Hydrazinolysis : The ester group at the 8-position undergoes nucleophilic substitution with hydrazine hydrate.

    • Reaction Conditions :

      • Hydrazine hydrate (5 mL) and ethanol (15 mL) are added to 7-(2-hydroxyethyl)theophylline (0.018 mol).

      • The mixture is refluxed for 12 hours under anhydrous conditions.

    • Workup : The product precipitates upon cooling and is filtered, yielding a white crystalline solid.

Hydrazone Formation via Condensation

Reaction of Purine Hydrazide with 4-(Benzyloxy)benzaldehyde

The hydrazone linkage is established through a condensation reaction between the purine hydrazide and 4-(benzyloxy)benzaldehyde.

  • Reagents and Stoichiometry :

    • Molar ratio of 1:1 for purine hydrazide and aldehyde.

    • Ethanol serves as the solvent due to its ability to dissolve both aromatic aldehydes and hydrazides.

  • Reaction Protocol :

    • The aldehyde (2.5 mmol) is dissolved in ethanol (20 mL) and added dropwise to a solution of purine hydrazide (2.5 mmol) in ethanol (40 mL).

    • The mixture is heated under reflux at 78°C for 3–6 hours.

  • Product Isolation :

    • Upon cooling, the hydrazone precipitates as a yellow-orange solid.

    • Filtration and washing with cold ethanol yield the purified product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies on analogous hydrazones reveal critical parameters for maximizing yield:

ParameterOptimal ConditionYield Improvement
Solvent Ethanol15% over methanol
Temperature 78°C (reflux)22% vs. RT
Reaction Time 4 hours92% completion

Ethanol outperforms methanol due to improved solubility of the benzyloxy-substituted aldehyde. Prolonged heating beyond 6 hours risks decomposition of the hydrazone group.

Acid Catalysis

  • Role of Acetic Acid : Addition of 0.1 eq. glacial acetic acid accelerates imine formation, reducing reaction time to 2 hours.

  • Mechanism : Acid catalysis protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FT-IR Analysis :

    • N–H Stretch : 3250–3300 cm⁻¹ (hydrazone NH).

    • C=O Stretch : 1680 cm⁻¹ (purine dione), 1705 cm⁻¹ (hydrazone carbonyl).

  • ¹H NMR (DMSO-d₆) :

    • δ 8.35 ppm (s, 1H, hydrazone CH=N).

    • δ 4.60 ppm (t, 2H, –OCH₂CH₂OH).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (MeCN:H₂O = 70:30, 1 mL/min).

  • Melting Point : 214–216°C (decomposition observed above 220°C).

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidative Byproducts : The hydrazone group is susceptible to oxidation, forming azobenzene derivatives.

    • Solution : Conduct reactions under nitrogen atmosphere and use fresh solvent.

Solubility Issues

  • Recrystallization : DMF/water (1:5) system yields high-purity crystals suitable for X-ray diffraction.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

  • Continuous Flow Reactors : Microreactors with residence time of 10 minutes achieve 85% yield at 100 g/day throughput.

  • Cost Analysis :

    • Raw material cost: $12.50/g at lab scale vs. $4.20/g at 10 kg batch .

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions, including:

  • Aldol Condensation : 4-(Benzyloxy)benzaldehyde has been utilized in synthesizing chalcone analogs through aldol condensation reactions. This method has led to the development of novel compounds with potential biological activities .
  • Hydrazone Formation : The hydrazone derivative of this compound can be synthesized through the reaction with hydrazine derivatives, leading to compounds that exhibit significant pharmacological activities.

Medicinal Chemistry

Research indicates that derivatives of 4-(benzyloxy)benzaldehyde possess various biological activities:

  • Anticancer Activity : Studies have shown that certain hydrazone derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure have demonstrated selective toxicity towards specific cancer types while sparing normal cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro studies suggest that it exhibits significant inhibitory effects, making it a candidate for further development as an antimicrobial agent .

Pharmacological Studies

Pharmacological evaluations have revealed the following insights:

  • CNS Activity : Some derivatives have shown central nervous system (CNS) stimulation and depression effects in animal models. This dual activity suggests potential applications in treating mood disorders and anxiety .
  • Anticonvulsant Effects : Research indicates that certain analogs derived from 4-(benzyloxy)benzaldehyde can act as anticonvulsants, providing a basis for developing new treatments for epilepsy .

Computational Studies

Computational chemistry has been employed to predict the behavior and interactions of 4-(benzyloxy)benzaldehyde derivatives:

  • Molecular Docking Studies : These studies help elucidate the binding affinity of the compound to various biological targets, enhancing our understanding of its mechanism of action and guiding future modifications for improved efficacy .

Data Tables

The following table summarizes key findings related to the applications of 4-(benzyloxy)benzaldehyde derivatives:

Application AreaFindingsReference
Chemical SynthesisUsed in aldol condensation for chalcone synthesis
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial PropertiesSignificant inhibitory effects on bacterial strains
CNS ActivityStimulation and depression effects observed
Anticonvulsant EffectsPotential use in epilepsy treatment

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of hydrazone derivatives synthesized from 4-(benzyloxy)benzaldehyde. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against human breast cancer cell lines.

Case Study 2: CNS Effects

In another study, various derivatives were tested on mice to assess their CNS activity. Results showed that some compounds induced significant behavioral changes consistent with both stimulant and depressant effects, suggesting their potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s benzyloxy group increases lipophilicity compared to the ethoxy () or dimethylamino () analogs. However, it is less hydrophobic than the dibenzyl derivative (, XLogP3: 4.6) .
  • Solubility : The hydroxyethyl group in the target compound likely enhances aqueous solubility relative to the 3-methylbutyl () or benzyl () substituents, which are purely hydrophobic .

Electronic and Steric Effects

  • Electron-Withdrawing vs.
  • Steric Hindrance : The dibenzyl derivative () exhibits significant steric bulk, which may limit its ability to interact with planar biological targets compared to the target compound’s smaller hydroxyethyl group .

Biological Activity

The compound 4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.

Synthesis of the Compound

The synthesis of 4-(benzyloxy)benzaldehyde hydrazone derivatives typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and various hydrazines or hydrazones. The resulting compounds often undergo further modifications to enhance their biological activity. For instance, the introduction of substituents at specific positions on the benzaldehyde moiety can significantly affect the compound's pharmacological properties.

Antioxidant Properties

Research indicates that derivatives of benzaldehyde, including those containing a benzyloxy group, exhibit antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. A study highlighted that certain benzaldehyde oxime derivatives demonstrated significant antioxidant activity, suggesting a potential therapeutic application in oxidative stress-related conditions .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, certain benzaldehyde derivatives have shown promise as inhibitors of aldose reductase (ALR2) , an enzyme involved in diabetic complications. The structure-activity relationship (SAR) studies indicated that modifications on the benzaldehyde fragment could enhance inhibitory potency .

Anti-inflammatory Activity

The compound's derivatives have also been investigated for their anti-inflammatory properties . Inhibition of pro-inflammatory pathways has been associated with several hydrazone derivatives, which may serve as potential therapeutic agents for inflammatory diseases .

Antiviral Activity

Some studies have reported that related hydrazone compounds exhibit anti-orthopoxvirus activity in animal models. Although specific data on 4-(benzyloxy)benzaldehyde hydrazone is limited, similar structures have shown efficacy against viral infections .

Cytotoxicity and Antitumor Activity

Cytotoxicity assays have revealed that some derivatives of this class can induce apoptosis in cancer cell lines. The dual action of these compounds against both tumor growth and metastasis makes them candidates for further development as anticancer agents.

Table: Biological Activities of 4-(benzyloxy)benzaldehyde Hydrazone Derivatives

Activity Study Reference Findings
Antioxidant Significant radical scavenging activity observed.
Enzyme Inhibition Effective ALR2 inhibitors with modified substituents.
Anti-inflammatory Reduced inflammation markers in vitro.
Antiviral Demonstrated efficacy against orthopoxvirus in models.
Cytotoxicity Induced apoptosis in cancer cell lines tested.

Research Highlights

  • Antioxidant Mechanism : The mechanism by which these compounds exert their antioxidant effects involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
  • SAR Studies : Structural modifications on the benzaldehyde moiety can lead to enhanced biological activity; for instance, introducing electron-donating groups generally increases enzyme inhibition potency.
  • Clinical Implications : Given their diverse biological activities, these compounds may be explored further for clinical applications in treating diabetes-related complications, inflammatory diseases, and certain cancers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(benzyloxy)benzaldehyde hydrazone derivatives, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensing 4-(benzyloxy)benzaldehyde with hydrazine derivatives under acidic catalysis. For example, refluxing in ethanol with glacial acetic acid (5 drops) for 4 hours under anhydrous conditions achieves hydrazone formation . Alternative routes use K₂CO₃ in acetone for benzylation of 4-hydroxybenzaldehyde to introduce the benzyloxy group prior to hydrazone synthesis . Solvent polarity and acid catalysts are critical: polar protic solvents (e.g., ethanol) enhance nucleophilic attack, while acetic acid accelerates imine formation. Yields typically range from 60–85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are essential for characterizing the hydrazone core and confirming regioselectivity?

  • Methodology :

  • FT-IR : Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of C=N stretches (~1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm hydrazone formation via the absence of the aldehyde proton (~9.8 ppm) and presence of a new imine proton (~8.2–8.5 ppm). Aromatic protons from the benzyloxy group appear as multiplet signals at ~6.8–7.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the expected [M+H]⁺ or [M+Na]⁺ adducts .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this hydrazone?

  • Methodology :

  • DNA-binding studies : Use UV-Vis titration or fluorescence quenching with calf thymus DNA to assess intercalation or groove-binding activity. Compounds derived from 4-(benzyloxy)benzaldehyde show enhanced DNA affinity compared to other benzaldehyde derivatives .
  • Antioxidant assays : Employ DPPH radical scavenging or FRAP assays; hydrazones with electron-donating groups (e.g., hydroxyl, methoxy) exhibit higher activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during hydrazone synthesis?

  • Methodology :

  • Temperature control : Prolonged reflux (>6 hours) may lead to hydrolysis of the hydrazone; monitor via TLC.
  • Solvent selection : Replace ethanol with DMF in sterically hindered reactions to improve solubility and reduce byproducts (e.g., Schiff base oligomers) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity and reduce reaction time .

Q. What advanced structural elucidation techniques resolve ambiguities in hydrazone tautomerism?

  • Methodology :

  • X-ray crystallography : Determines the dominant tautomer (e.g., E/Z configuration) and hydrogen-bonding networks. For example, metal complexes of hydrazones often stabilize specific tautomers via coordination .
  • Dynamic NMR : Observe temperature-dependent chemical shifts to identify tautomeric equilibria in solution .

Q. How do substituents on the purine moiety influence the compound’s interaction with biological targets?

  • Methodology :

  • SAR studies : Compare derivatives with modifications at the purine’s 2-hydroxyethyl or 3-methyl groups. Molecular docking (e.g., AutoDock Vina) reveals that bulky substituents enhance DNA minor groove binding but may reduce solubility .
  • Enzyme inhibition assays : Test against tyrosinase or urease; electron-withdrawing groups on the purine ring improve inhibition potency by altering redox potential .

Q. What strategies improve the stability of hydrazone-metal complexes under physiological conditions?

  • Methodology :

  • Ligand design : Introduce chelating groups (e.g., phenolic –OH) to enhance metal-ligand stability. Co(II) and Cu(II) complexes derived from 4-(benzyloxy)benzaldehyde Schiff bases show higher stability constants (log β > 10) .
  • pH optimization : Maintain pH 7.4–8.0 to prevent hydrolysis; use buffer systems (e.g., Tris-HCl) to stabilize coordination geometry .

Q. How can contradictory data on antioxidant vs. pro-oxidant activity be resolved for this compound?

  • Methodology :

  • Dose-response profiling : Use dual assays (e.g., DPPH for antioxidant activity and ROS generation assays in cell lines) to identify concentration-dependent effects.
  • Computational modeling : DFT calculations predict redox-active sites; compare HOMO/LUMO gaps to experimental IC₅₀ values .

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